molecular formula C6H4O2S B186593 2,3-Thiophenedicarboxaldehyde CAS No. 932-41-2

2,3-Thiophenedicarboxaldehyde

Cat. No. B186593
CAS RN: 932-41-2
M. Wt: 140.16 g/mol
InChI Key: WSEJZRIZDQWMKQ-UHFFFAOYSA-N
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Description

2,3-Thiophenedicarboxaldehyde is a chemical compound with the empirical formula C6H4O2S. It has a molecular weight of 140.16 . This compound is typically in solid form and has a general description of undergoing an aldol reaction with (4aS,9R,9aR,10S)-11-(propan-2-ylidene)-2,3,4a,9,9a,10-hexahydro-9,10-methanoanthracene-1,4-dione under oxygen-free conditions .


Synthesis Analysis

The synthesis of 2,3-Thiophenedicarboxaldehyde involves an aldol reaction with (4aS,9R,9aR,10S)-11-(propan-2-ylidene)-2,3,4a,9,9a,10-hexahydro-9,10-methanoanthracene-1,4-dione under oxygen-free conditions .


Molecular Structure Analysis

The molecular structure of 2,3-Thiophenedicarboxaldehyde consists of 13 bonds, including 9 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 2 aldehydes (aromatic), and 1 Thiophene .


Chemical Reactions Analysis

2,3-Thiophenedicarboxaldehyde undergoes an aldol reaction with (4aS,9R,9aR,10S)-11-(propan-2-ylidene)-2,3,4a,9,9a,10-hexahydro-9,10-methanoanthracene-1,4-dione under oxygen-free conditions .


Physical And Chemical Properties Analysis

2,3-Thiophenedicarboxaldehyde has a melting point of 76-78 °C and a boiling point of 134 °C/22mmHg. It is soluble in methanol and has a density of 1.370±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Material Chemistry

2,3-Thiophenedicarboxaldehyde plays a crucial role in the synthesis of complex molecular systems. The compound was used in the synthesis of end-capped thieno[3,2-f:4,5-f′]bis[1]benzothiophene, where specific hexyl and dodecyl end-capping groups were introduced. This resulted in materials with reversible redox behavior, which is significant for applications in electronics and materials science (Wex et al., 2010). Additionally, a novel Schiff base was synthesized using 2,5-thiophenedicarboxaldehyde and benzennamine, which was identified to have strong complex capabilities and significant antibacterial and anticancer activities (Xia Guang-ming, 2009).

Photocatalytic Applications

The compound has been instrumental in the synthesis of polymers with photocatalytic properties. A study demonstrated that polymers containing different numbers of thiophene groups showed varied degradation efficiencies for certain contaminants, with a polymer containing three thiophene groups showing the highest degradation efficiency. This indicates the potential of 2,3-Thiophenedicarboxaldehyde derivatives in environmental remediation and the design of photocatalytic materials (Jiang et al., 2020).

Chemical Synthesis and Catalysis

2,3-Thiophenedicarboxaldehyde has been used in various chemical synthesis processes and as a part of catalytic systems. For instance, it was involved in a novel tandem three consecutive reactions process for the synthesis of indolizines, a compound class with potential biological activities (González-Rodríguez et al., 2021). It also played a role in the synthesis and characterization of new hydroxy pyrazolines, showcasing its versatility in facilitating various chemical transformations (Parveen et al., 2008).

Biochemical and Medicinal Applications

In the biochemical domain, derivatives of 2,3-Thiophenedicarboxaldehyde have been explored for their inhibitory effects on enzymes like tyrosinase. This is significant in the context of pharmaceuticals and the development of inhibitors for enzymes implicated in diseases or pathological conditions (Xie et al., 2016).

Safety And Hazards

2,3-Thiophenedicarboxaldehyde is classified as a combustible liquid. It can cause skin irritation and serious eye irritation. It may also cause an allergic skin reaction. In case of contact with skin or eyes, it is advised to wash with plenty of water. If swallowed, medical attention should be sought .

properties

IUPAC Name

thiophene-2,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O2S/c7-3-5-1-2-9-6(5)4-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEJZRIZDQWMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341538
Record name 2,3-Thiophenedicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Thiophenedicarboxaldehyde

CAS RN

932-41-2
Record name 2,3-Thiophenedicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thiophene-2,3-dicarbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
SS Palayangoda, R Mondal, BK Shah… - The Journal of Organic …, 2007 - ACS Publications
A comparative study of suitably functionalized, highly soluble tetraceno[2,3-b]thiophenes (1−3) and pentacenes (4−6) that show higher photoxidative stability than that of …
Number of citations: 63 pubs.acs.org
CM Hong, AV Statsyuk - Organic & Biomolecular Chemistry, 2013 - pubs.rsc.org
The development of a one pot, regiocontrolled, three-component reaction for the synthesis of thieno[2,3- c ]pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/…
Number of citations: 5 pubs.rsc.org
T Duan, RZ Liang, YF Pai, K Wang, C Zhong, S Lu… - Dyes and …, 2019 - Elsevier
A new π-conjugated building block containing bis-dicyanovinylidene as an end-capping group has been explored for the development of n-type organic semiconductors. This building …
Number of citations: 3 www.sciencedirect.com
DWH MacDowell, TB Patrick - The Journal of Organic Chemistry, 1966 - ACS Publications
Wynberg and co-workers2 have recently prepared compounds II and IX and compared their nmr and ultraviolet spectra. Their results together with those obtained in thepresent paper …
Number of citations: 26 pubs.acs.org
YL Gol'dfarb, IP Konyaeva, VP Litvinov - … of the Academy of Sciences of …, 1974 - Springer
Conclusions 1. The successive treatment at -70 of either 3,4-dibromothiophene or 3,4-dibromoselenophene with one equivalent of n-butyllithium, dimethylformamide and a second …
Number of citations: 1 link.springer.com
J Wang, S Yang, K Zhang - Journal of pharmaceutical and biomedical …, 2016 - Elsevier
Hydrazine (N 2 H 4 ) is a known genotoxic impurity that typically needs to be controlled down to low ppm level in pharmaceutical development. Hydrazine, however, is a challenging …
Number of citations: 48 www.sciencedirect.com
P Mathey, F Lirette, I Fernández, L Renn… - Angewandte …, 2023 - Wiley Online Library
Non‐alternant non‐benzenoid hydrocarbons exhibit very different optical and electronic properties than their well‐studied benzenoid analogues. However, preparing such structures …
Number of citations: 9 onlinelibrary.wiley.com
E Altinok, F Frausto… - Journal of Polymer Science …, 2016 - Wiley Online Library
Although acenes with more than three fused rings can both fluoresce efficiently and react with singlet oxygen ( 1 O 2 ) rapidly, their hydrophobic nature presents a challenge to their use …
Number of citations: 12 onlinelibrary.wiley.com
H Kong, S Heum Park, NS Cho, S Cho… - Journal of Polymer …, 2012 - Wiley Online Library
New semiconducting copolymers, poly((TIPS‐ADT)‐(4,4′‐didodecyl‐2,2′‐bithiophene)) (PTADT2) and poly((TIPS‐ADT)‐(2,2′‐(4,4′‐didodecyl‐2,2′‐bithiophene)dithiophene)) (…
Number of citations: 13 onlinelibrary.wiley.com
P De la Cruz, N Martin, F Miguel… - The Journal of …, 1992 - ACS Publications
Novel «-extended thiophene-fused TCNQ-type and DCNQI-type acceptors have been synthesized from the corresponding quiñones by reaction with Lehnert’s reagent ana bis (…
Number of citations: 53 pubs.acs.org

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